1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione
Description
This compound belongs to the 2,5-pyrrolidinedione family, characterized by a five-membered lactam ring with two ketone groups. Its structure includes a 2,3-dimethylphenyl substituent at position 1 and a hydroxy(phenyl)amino group at position 2.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(N-hydroxyanilino)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-7-6-10-15(13(12)2)19-17(21)11-16(18(19)22)20(23)14-8-4-3-5-9-14/h3-10,16,23H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBHNVWNYDVDCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)CC(C2=O)N(C3=CC=CC=C3)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways.
- Anti-inflammatory Activity : The compound exhibits inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. This inhibition reduces the synthesis of prostaglandins, thereby alleviating inflammation-related symptoms.
- Antioxidant Properties : Studies indicate that the compound possesses antioxidant activity, which helps in scavenging free radicals and reducing oxidative stress in cells.
In Vitro Studies
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example, it demonstrated significant cytotoxic effects on Caco-2 cells (human colorectal adenocarcinoma) with a viability reduction of approximately 39.8% compared to untreated controls (p < 0.001) .
Enzyme Inhibition
The compound has shown promising results in enzyme inhibition assays:
| Enzyme | IC50 (µM) | Source |
|---|---|---|
| Cyclooxygenase (COX) | 1.1 | Mouse peritoneal macrophages |
| Lipoxygenase | 0.4 | Rat basophilic leukemia cells |
| Acetylcholinesterase | 0.5 | In vitro assays |
These findings suggest that the compound may serve as a lead for developing anti-inflammatory and anticancer agents.
Case Studies
- Topical Application for Inflammation : A study evaluated the topical application of the compound in mouse models for skin inflammation induced by arachidonic acid. Results indicated a significant reduction in leukotriene levels, suggesting its potential utility in treating inflammatory skin conditions .
- Anticancer Activity : In a study involving various cancer cell lines, the compound was tested against A549 (lung cancer) and Caco-2 cells. It exhibited selective cytotoxicity towards Caco-2 cells while showing less activity against A549 cells, indicating a possible selective mechanism of action .
Comparison with Similar Compounds
Structural Analogues of 2,5-Pyrrolidinedione Derivatives
The provided evidence highlights multiple 2,5-pyrrolidinedione derivatives with varying aryl and heterocyclic substituents. Key examples include:
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 2a, 2b) increase melting points compared to electron-donating groups (e.g., methoxy in 2c) due to enhanced intermolecular interactions .
- Synthetic Yields : Derivatives synthesized under catalytic conditions (e.g., Fe₂O₃@SiO₂/In₂O₃) show improved yields (80% for 2a) compared to conventional methods (60–63%) .
Comparison with Urea and Thiourea Derivatives
Key Observations :
- Spectroscopic Data : Mass spectrometry (e.g., ESI-MS) is critical for confirming molecular weights of complex aryl-substituted derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(2,3-dimethylphenyl)-3-[hydroxy(phenyl)amino]-2,5-pyrrolidinedione, and how can reaction yields be improved?
- Methodological Answer : The synthesis of pyrrolidinedione derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, sodium hydroxide or potassium carbonate is often used as a base in nucleophilic substitution reactions, while ethanol or dichloromethane serves as solvents to enhance reaction homogeneity . To improve yields, researchers should optimize reaction time, temperature (e.g., reflux vs. room temperature), and stoichiometry of acylating agents. Purification via column chromatography or recrystallization is critical to isolate high-purity products .
Q. How can structural characterization of this compound be validated using spectroscopic and crystallographic techniques?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming substituent positions on the pyrrolidinedione core. For instance, the hydroxy(phenyl)amino group will exhibit distinct proton signals in the aromatic region (δ 6.5–7.5 ppm) and a broad peak for the hydroxyl group . Single-crystal X-ray diffraction (SC-XRD) provides definitive confirmation of stereochemistry and intermolecular interactions, such as hydrogen bonding between the hydroxyl group and carbonyl oxygen, which stabilizes the crystal lattice .
Q. What are the critical purity benchmarks for this compound in pharmacological assays?
- Methodological Answer : Purity should exceed 95% (validated by HPLC with UV detection at λ = 254 nm). Residual solvents (e.g., ethanol, dichloromethane) must comply with ICH guidelines (<0.5% w/w). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation .
Advanced Research Questions
Q. How do steric and electronic effects of the 2,3-dimethylphenyl substituent influence the compound’s reactivity and biological activity?
- Methodological Answer : The dimethylphenyl group introduces steric hindrance, which may reduce nucleophilic attack at the pyrrolidinedione carbonyl group. Computational studies (DFT or molecular docking) can quantify steric parameters (e.g., Tolman cone angles) and electron-withdrawing/donating effects via Hammett constants. Comparative assays with analogs lacking methyl groups can isolate steric/electronic contributions to antimicrobial or enzyme-inhibitory activity .
Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null results)?
- Methodological Answer : Discrepancies may arise from variations in microbial strains, assay conditions (e.g., broth microdilution vs. agar diffusion), or compound solubility. Researchers should:
- Standardize protocols using CLSI guidelines.
- Include positive controls (e.g., ciprofloxacin for bacteria).
- Perform dose-response curves (IC₅₀/EC₅₀) to quantify potency .
- Assess membrane permeability via logP measurements or PAMPA assays .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : Systematic modifications to the hydroxy(phenyl)amino moiety (e.g., replacing phenyl with heteroaromatic rings or introducing electron-withdrawing groups) can enhance target binding. High-throughput screening (HTS) against kinase or protease libraries identifies key pharmacophores. Molecular dynamics simulations predict binding stability to biological targets (e.g., cyclooxygenase or β-lactamase) .
Q. What role do computational methods play in predicting metabolic pathways or toxicity profiles?
- Methodological Answer : In silico tools (e.g., SwissADME, ProTox-II) predict Phase I/II metabolism sites (e.g., hydroxylation at the phenyl ring or glucuronidation of the hydroxy group). MDCK cell models or hepatocyte assays validate hepatic clearance and cytotoxicity (e.g., CC₅₀ values). Toxicity risks (e.g., mutagenicity via Ames test simulations) should be flagged early in development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
